molecular formula C18H15N3O2S B2679405 N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide CAS No. 851114-37-9

N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide

Cat. No.: B2679405
CAS No.: 851114-37-9
M. Wt: 337.4
InChI Key: SKGAMHLUCIQUJE-UHFFFAOYSA-N
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Description

N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide is a complex organic compound that integrates the structural motifs of imidazo[1,2-a]pyridine and naphthalene sulfonamide. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The imidazo[1,2-a]pyridine moiety is known for its biological activity, while the naphthalene sulfonamide group contributes to its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide typically involves the following steps:

    Formation of Imidazo[1,2-a]pyridine: This can be achieved through the cyclization of 2-aminopyridine with α-haloketones under basic conditions.

    Sulfonamide Formation: The naphthalene-2-sulfonyl chloride is reacted with the imidazo[1,2-a]pyridine derivative in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also help in optimizing the reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety.

    Reduction: Reduction reactions can be performed on the nitro groups if present in the naphthalene ring.

    Substitution: Electrophilic substitution reactions are common, especially on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products depend on the specific reactions but can include various substituted derivatives of the original compound, which may have enhanced or altered biological activities.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology and Medicine:

  • Potential use as an antimicrobial or antifungal agent due to the bioactivity of the imidazo[1,2-a]pyridine core.
  • Investigated for anticancer properties.

Industry:

  • Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety can bind to active sites of enzymes, inhibiting their activity. The sulfonamide group can enhance the solubility and bioavailability of the compound, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to varied biological activities.

    Naphthalene sulfonamides: These compounds have the naphthalene sulfonamide group but may lack the imidazo[1,2-a]pyridine moiety.

Uniqueness: N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide is unique due to the combination of the bioactive imidazo[1,2-a]pyridine and the versatile naphthalene sulfonamide, which together confer distinct chemical and biological properties not found in simpler analogs.

This compound’s dual functionality makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-24(23,17-9-8-14-5-1-2-6-15(14)11-17)19-12-16-13-21-10-4-3-7-18(21)20-16/h1-11,13,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGAMHLUCIQUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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